molecular formula C8H12O4S B091166 (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester CAS No. 19438-91-6

(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester

Cat. No. B091166
CAS RN: 19438-91-6
M. Wt: 204.25 g/mol
InChI Key: UBSQOGXCPUUNJW-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester, also known as THTD, is a chemical compound with potential applications in scientific research.

Mechanism Of Action

(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester modulates NMDA receptor activity by binding to a specific site on the receptor known as the glycine binding site. Specifically, (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester enhances the binding of glycine to the receptor, which increases the activity of the receptor. This in turn leads to increased synaptic plasticity and improved learning and memory.

Biochemical And Physiological Effects

(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has been shown to have a number of biochemical and physiological effects. In addition to modulating NMDA receptor activity, (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting the growth and survival of neurons. (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has also been shown to increase the activity of antioxidant enzymes, which can help protect neurons from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester in lab experiments is that it is relatively easy to synthesize and purify. Additionally, (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has a well-defined mechanism of action, which makes it a useful tool for studying NMDA receptor function. However, one limitation of using (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester is that it may not accurately reflect the effects of endogenous glycine on NMDA receptor activity, as (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester binds to a different site on the receptor than glycine.

Future Directions

There are a number of potential future directions for research on (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester. One area of interest is the potential use of (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester and its effects on neuronal function. Finally, the development of more selective (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester analogs could provide additional tools for studying NMDA receptor function.

Synthesis Methods

(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester can be synthesized through a multi-step process starting from L-cysteine. First, L-cysteine is reacted with methyl vinyl sulfide to form a thiol-ene adduct. The adduct is then oxidized to form the corresponding sulfoxide, which is subsequently reduced to the sulfide. The sulfide is then reacted with maleic anhydride to form (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester.

Scientific Research Applications

(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has been studied for its potential applications in neuroscience research. Specifically, (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity and learning and memory. (2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from glutamate-induced excitotoxicity.

properties

CAS RN

19438-91-6

Product Name

(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester

Molecular Formula

C8H12O4S

Molecular Weight

204.25 g/mol

IUPAC Name

dimethyl (2S,5R)-thiolane-2,5-dicarboxylate

InChI

InChI=1S/C8H12O4S/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6+

InChI Key

UBSQOGXCPUUNJW-OLQVQODUSA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](S1)C(=O)OC

SMILES

COC(=O)C1CCC(S1)C(=O)OC

Canonical SMILES

COC(=O)C1CCC(S1)C(=O)OC

synonyms

(2S,5R)-Tetrahydrothiophene-2,5-dicarboxylic acid dimethyl ester

Origin of Product

United States

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